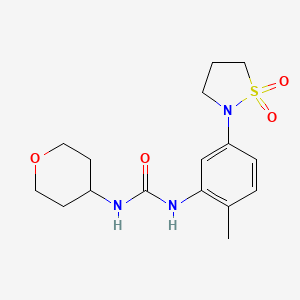![molecular formula C8H8ClF2NO2 B2741697 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride CAS No. 2197055-62-0](/img/structure/B2741697.png)
2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride” is a chemical compound that is related to the class of compounds known as pyridine derivatives . It is a difluoromethylated version of 2-(pyridin-2-yl)acetic acid . Pyridine derivatives are known for their wide range of pharmacological activities .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on similar compounds, such as the crystal structure analysis of fluroxypyr and triclopyr, reveals the importance of understanding molecular interactions and the three-dimensional arrangement of molecules for designing efficient herbicides and studying their mode of action (Hyunjin Park et al., 2016; Seonghwa Cho et al., 2014). These studies highlight the potential of 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride in contributing to the development of new agricultural chemicals through crystallography.
Molecular Properties and Quantum Chemical Investigations
Investigations into the molecular properties and quantum chemical aspects of substituted pyrrolidinones and related compounds provide insights into electronic properties, molecular orbital energies, and thermodynamic parameters (M. Bouklah et al., 2012). Such studies could be relevant for exploring the electronic and physicochemical properties of this compound, aiding in the understanding of its reactivity and potential applications in material science or pharmaceuticals.
Photophysical Properties and Ligand Design
Research on cyclopalladated complexes of aromatic compounds demonstrates the exploration of photophysical properties and the design of novel ligands for potential applications in optoelectronic devices and sensors (F. S. Mancilha et al., 2011). This suggests that this compound could be investigated for its potential as a ligand in metal complexes, contributing to the development of materials with unique electronic and optical properties.
Magnetic Properties and Crystal-Stacking Structures
Studies on the magnetic properties and crystal-stacking structures of hydrochloride crystals based on related compounds offer insights into the relationship between molecular arrangement and magnetic behavior (Guo-Ping Yong et al., 2013). This line of research could inform investigations into the magnetic properties of this compound, potentially identifying applications in materials science and magnetic resonance imaging (MRI) contrast agents.
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKRXCTYFWLYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

